![molecular formula C15H14BrFN2O3S B3696647 N-(3-bromophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide](/img/structure/B3696647.png)
N-(3-bromophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Overview
Description
N-(3-bromophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that features both bromine and fluorine atoms in its structure. Compounds with such halogen substitutions are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-bromophenylamine and 2-fluoroaniline.
Formation of Intermediate: The 2-fluoroaniline is first reacted with methylsulfonyl chloride to form 2-fluoro-N-methylsulfonylaniline.
Coupling Reaction: The intermediate is then coupled with 3-bromophenylamine using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could replace the bromine or fluorine atoms with other functional groups.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs.
Biological Studies: To study the effects of halogenated compounds on biological systems.
Industrial Applications: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
- N-(3-bromophenyl)-2-(2-chloro-N-methylsulfonylanilino)acetamide
Uniqueness
The unique combination of bromine and fluorine in N-(3-bromophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWWGDUPNAQSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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